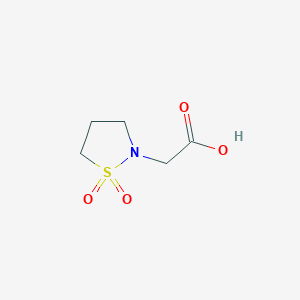

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid

Description

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid (CAS: 63459-24-5) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₉NO₄S and a molecular weight of 179.2 g/mol . Its structure features a five-membered 1,2-thiazolidine ring (saturated thiazole) fused with a sulfone group (1,1-dioxo) and an acetic acid side chain. The compound is commercially available in high-purity forms (99%–99.999%) for life science research, including pharmaceutical and biochemical applications . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

IUPAC Name |

2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZVKANCYYRWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid typically involves the cyclization of thiazolidine derivatives under acidic conditions. One common method includes the reaction of 2-aminoethanethiol with chloroacetic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the thiazolidine ring followed by oxidation to introduce the dioxo group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to further oxidize the thiazolidine ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the dioxo group.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of thiazolidine derivatives with reduced oxidation states.

Substitution: Formation of alkylated thiazolidine derivatives.

Scientific Research Applications

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is similar to other thiazolidine derivatives, such as 2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenylboronic acid and 2-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanoic acid. its unique structural features, such as the presence of the dioxo group, distinguish it from these compounds and contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Systems

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic Acid

- Molecular Formula: C₁₁H₁₃NO₄S

- Molecular Weight : 255.29 g/mol

- Key Differences :

- The 1,2-thiazinan ring is a six-membered sulfur-containing ring (vs. five-membered thiazolidine in the target compound).

- Substituted with a benzoic acid group instead of acetic acid.

- The aromatic benzoic acid group may improve binding affinity in drug design (e.g., enzyme inhibitors) .

2-(1,1-Dioxo-2,3-dihydro-1λ⁶,2-thiazol-2-yl)acetic Acid

- Molecular Formula: C₅H₇NO₄S

- Molecular Weight : 177.01 g/mol ([M+H]+: 178.01686)

- Key Differences :

- Contains a dihydrothiazole ring (unsaturated five-membered ring with one double bond).

Functional Group Variations

[2-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]boronic Acid

- Molecular Formula: C₉H₁₂BNO₄S

- Molecular Weight : 241.07 g/mol

- Key Differences :

- Replaces the acetic acid group with a phenylboronic acid moiety.

- Implications :

2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid

- Molecular Formula: C₉H₁₁NO₄S₂

- Molecular Weight : 261.32 g/mol

- Key Differences :

- Features a thiazole-thiolan hybrid structure with a sulfone and acetic acid group.

- Implications :

Complex Benzannulated Derivatives

2-[(E)-1,1-Dioxo-2-(2,4,5-Trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic Acid

- Molecular Formula: C₁₇H₁₂F₃NO₄S

- Molecular Weight : 383.34 g/mol

- Key Differences :

- Contains a benzothiazine ring fused with a fluorinated benzyl group.

- Implications :

2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic Acid

- Molecular Formula : C₁₀H₁₀O₄S₂

- Molecular Weight : 258.31 g/mol

- Key Differences :

- Features a benzothiophene ring fused with a sulfone group.

Comparative Analysis Table

Biological Activity

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant antibacterial, antioxidant, anti-inflammatory, and potential anticancer properties. The following sections provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Antibacterial Activity

Research indicates that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid demonstrates notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness with a minimum inhibitory concentration (MIC) of 19.2 µM against E. coli .

Comparative Antibacterial Efficacy

A comparative study of various thiazolidine derivatives revealed that the compound exhibited stronger antibacterial effects than many traditional antibiotics. The following table summarizes the MIC values for selected compounds:

| Compound Name | MIC (µM) | Bacterial Target |

|---|---|---|

| 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid | 19.2 | E. coli |

| Thiazolidine derivative A | 25.0 | Staphylococcus aureus |

| Thiazolidine derivative B | 30.0 | Pseudomonas aeruginosa |

Antioxidant Activity

The compound has been evaluated for its antioxidant potential, which is crucial for mitigating oxidative stress-related conditions. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its therapeutic applications in oxidative stress management .

Anti-inflammatory Properties

In addition to its antibacterial and antioxidant activities, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. In vitro studies have indicated that derivatives of thiazolidine can induce apoptosis in various cancer cell lines through multiple pathways . Specifically, the compound demonstrated selective cytotoxicity against K562 and HeLa cells with IC50 values ranging from 8.5 µM to 15.1 µM .

Case Study: Cytotoxic Effects

A recent study synthesized several thiazolidine derivatives and evaluated their antiproliferative activity against human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 10.5 |

| Compound B | HeLa | 12.3 |

| Compound C | MDA-MB-361 | 14.7 |

The results indicated that the synthesized compounds exhibited higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

The biological activity of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is attributed to its interaction with specific molecular targets. It can bind to enzymes and proteins involved in various cellular processes, altering their activity and leading to observed biological effects such as inhibition of microbial growth and modulation of inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.